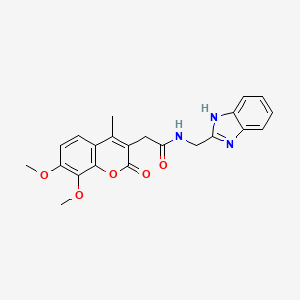
N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that features both benzimidazole and chromone moieties. These structural elements are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine, the benzimidazole ring can be formed through cyclization with formic acid or other suitable reagents.
Chromone Synthesis: The chromone core can be synthesized from appropriate starting materials such as 2-hydroxyacetophenone and ethyl acetoacetate through cyclization reactions.
Coupling Reaction: The final step involves coupling the benzimidazole and chromone moieties through an acetamide linkage, possibly using reagents like acetic anhydride and catalysts under controlled conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzimidazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the chromone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzimidazole or chromone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products depend on the specific reactions and conditions but may include oxidized or reduced derivatives, substituted benzimidazole or chromone compounds, and various acetamide-linked analogs.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Antimicrobial Activity: Compounds with benzimidazole and chromone structures are known for their antimicrobial properties.
Anticancer Research: Investigated for potential anticancer activities due to their ability to interact with DNA and inhibit cell proliferation.
Medicine
Drug Development: Explored as potential therapeutic agents for various diseases, including infections and cancer.
Industry
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety may bind to DNA or proteins, while the chromone structure could interact with cellular pathways involved in oxidative stress or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-3-yl)acetamide
Uniqueness
The unique combination of benzimidazole and chromone moieties, along with specific substitutions like methoxy groups, distinguishes N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide from other similar compounds
Properties
Molecular Formula |
C22H21N3O5 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C22H21N3O5/c1-12-13-8-9-17(28-2)21(29-3)20(13)30-22(27)14(12)10-19(26)23-11-18-24-15-6-4-5-7-16(15)25-18/h4-9H,10-11H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
HOOQBISQRXYLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11025009.png)
![4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide](/img/structure/B11025011.png)
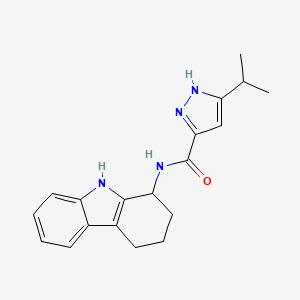
![Ethyl 6-amino-5-cyano-6'-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8'-methoxy-2,4',4'-trimethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate](/img/structure/B11025017.png)
![Diethyl 4,4'-[benzene-1,3-diylbis(carbonylimino)]dibenzoate](/img/structure/B11025020.png)

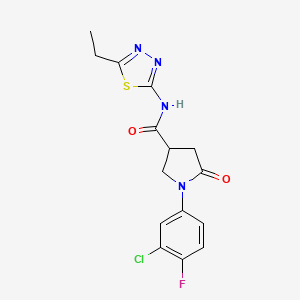
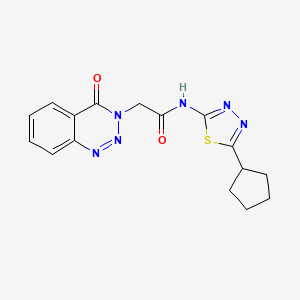
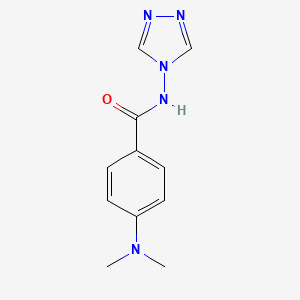

![(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11025060.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methylpentan-1-one](/img/structure/B11025066.png)

